3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone
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Overview
Description
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone is a synthetic organic compound that belongs to the class of aromatic ketones. This compound features a naphthyl group and a substituted aniline moiety, making it potentially interesting for various chemical and pharmaceutical applications.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in the development of pharmaceutical agents due to its unique structure.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-chloro-3-fluoroaniline, is prepared through halogenation reactions.
Coupling with Naphthyl Group: The aniline derivative is then coupled with a naphthyl group through a Friedel-Crafts acylation reaction, using a suitable acylating agent like 2-naphthoyl chloride.
Final Product Formation: The intermediate product undergoes further reactions, such as reduction or substitution, to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone
- 3-(3-Fluoroanilino)-1-(2-naphthyl)-1-propanone
- 3-(4-Chloro-3-fluoroanilino)-1-(1-naphthyl)-1-propanone
Uniqueness
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both chloro and fluoro substituents on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-naphthalen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJTOXUKKOVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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